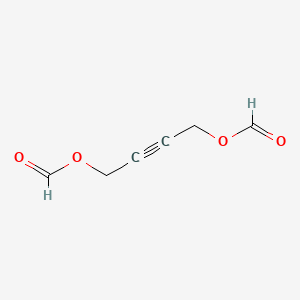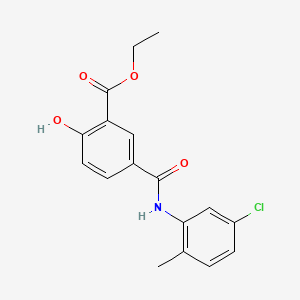
Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound It is characterized by its benzoic acid core, substituted with a 5-chloro-2-methylphenyl group, an amino carbonyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through a substitution reaction. The amino carbonyl group is then added via a condensation reaction, and finally, the ethyl ester group is introduced through esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Solvent-free synthesis methods are also explored to make the process more eco-friendly and cost-effective .
化学反応の分析
Types of Reactions
Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of various chemical products, including dyes and polymers.
作用機序
The mechanism by which Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 3,5-dichlorobenzoic acid share structural similarities.
Amino carbonyl compounds: Examples include N-phenylcarbamates and N-alkylcarbamates.
Ethyl esters: Ethyl benzoate and ethyl salicylate are structurally related esters.
Uniqueness
What sets Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
38507-93-6 |
|---|---|
分子式 |
C17H16ClNO4 |
分子量 |
333.8 g/mol |
IUPAC名 |
ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-17(22)13-8-11(5-7-15(13)20)16(21)19-14-9-12(18)6-4-10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21) |
InChIキー |
QYSGSNCVNNCOII-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
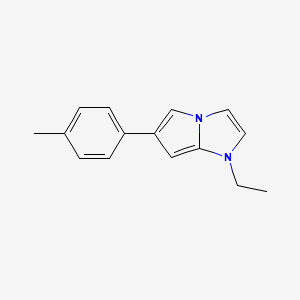
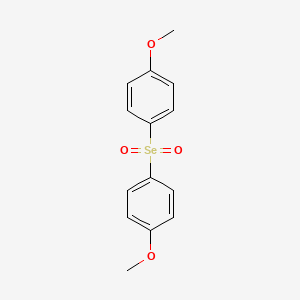

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
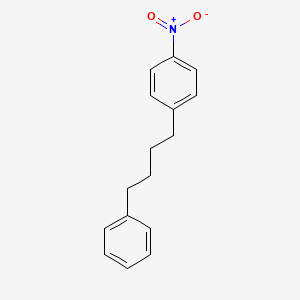
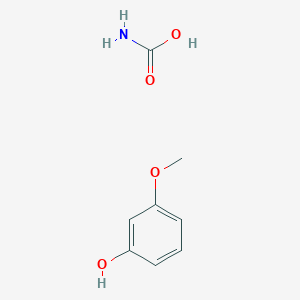
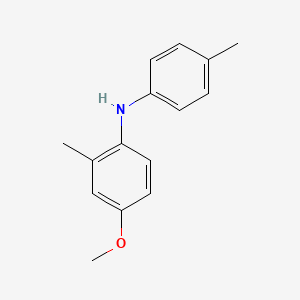
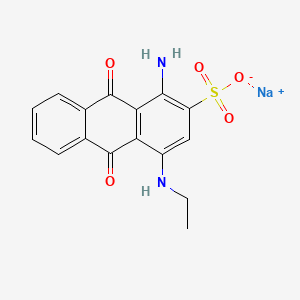


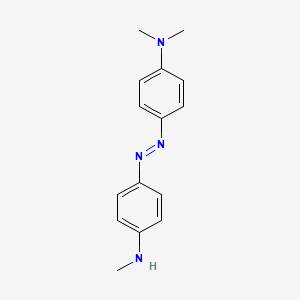
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
